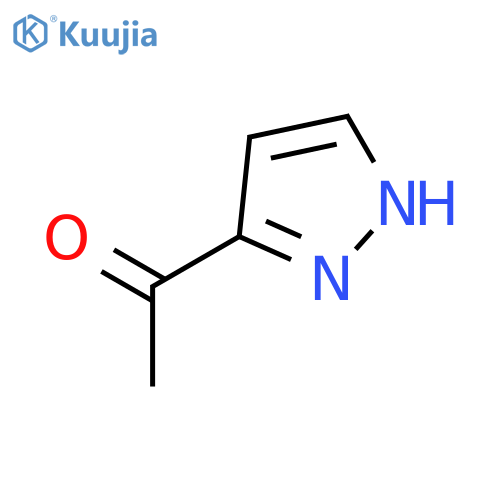

Cas no 20583-33-9 (1-(1H-pyrazol-3-yl)ethan-1-one)

1-(1H-pyrazol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(1H-Pyrazol-3-yl)ethanone

- 1-(1H-pyrazol-5-yl)ethanone

- 1-(1H-pyrazole-5-yl)ethan-1-one

- Ethanone, 1-(1H-pyrazol-3-yl)- (9CI)

- 1-(1(2)H-Pyrazol-3-yl)-aethanon

- 1-(1(2)H-pyrazol-3-yl)-ethanone

- 1-(2H-PYRAZOL-3-YL)-ETHANONE

- 3(5)-Acetyl-pyrazol

- 3(5)-acetylpyrazole

- 3-Acetyl-pyrazol

- 3-acetylpyrazole

- 3-acetyl-pyrazole

- AC1L7DDF

- AC1Q1JY1

- AC1Q1K0K

- NSC334648

- SureCN1061187

- SureCN211479

- 3-Methylcarbonylpyrazole

- 1-(1H-Pyrazol-3-yl)-ethanone

- 1-(1H-pyrazol-3-yl)ethan-1-one

- MFCD07368316

- BHTZCIGVYSJBQB-UHFFFAOYSA-N

- 20583-33-9

- EN300-35868

- AKOS016001507

- CS-0036771

- MFCD10686790

- Ethanone, 1-(1H-pyrazol-3-yl)-

- 5-acetylpyrazole

- BS-12864

- BDBM50497146

- SCHEMBL211479

- acetylpyrazole

- DTXSID20318735

- NSC-334648

- CHEMBL3275951

- SY123629

- 1-(3-Pyrazolyl)ethanone

- NSC 334648

-

- MDL: MFCD10686790

- インチ: InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7)

- InChIKey: BHTZCIGVYSJBQB-UHFFFAOYSA-N

- SMILES: CC(=O)C1=CC=NN1

計算された属性

- 精确分子量: 110.04808

- 同位素质量: 110.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 8

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.2

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- 密度みつど: 1.190±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 100-101 ºC (benzene )

- Boiling Point: 277.7±13.0 ºC (760 Torr),

- フラッシュポイント: 125.9±26.3 ºC,

- Solubility: 微溶性(3.4 g/l)(25ºC)、

- PSA: 45.75

- LogP: 0.61230

1-(1H-pyrazol-3-yl)ethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35868-10.0g |

1-(1H-pyrazol-3-yl)ethan-1-one |

20583-33-9 | 95% | 10.0g |

$513.0 | 2023-02-13 | |

| Chemenu | CM187980-100mg |

1-(1H-Pyrazol-3-yl)ethanone |

20583-33-9 | 95+% | 100mg |

$98 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22440-100mg |

1-(1H-Pyrazol-3-yl)ethanone |

20583-33-9 | 95% | 100mg |

¥57.0 | 2023-09-08 | |

| Enamine | EN300-35868-5.0g |

1-(1H-pyrazol-3-yl)ethan-1-one |

20583-33-9 | 95% | 5.0g |

$264.0 | 2023-02-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22440-250mg |

1-(1H-Pyrazol-3-yl)ethanone |

20583-33-9 | 95% | 250mg |

¥79.0 | 2023-09-08 | |

| Chemenu | CM187980-1g |

1-(1H-Pyrazol-3-yl)ethanone |

20583-33-9 | 95+% | 1g |

$339 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU704-1g |

1-(1H-pyrazol-3-yl)ethan-1-one |

20583-33-9 | 95% | 1g |

587.0CNY | 2021-07-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22440-1g |

1-(1H-Pyrazol-3-yl)ethanone |

20583-33-9 | 95% | 1g |

¥157.0 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU704-200mg |

1-(1H-pyrazol-3-yl)ethan-1-one |

20583-33-9 | 95% | 200mg |

153.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1189514-5g |

1-(3-Pyrazolyl)ethanone |

20583-33-9 | 95% | 5g |

$260 | 2023-09-03 |

1-(1H-pyrazol-3-yl)ethan-1-one 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

1-(1H-pyrazol-3-yl)ethan-1-oneに関する追加情報

1-(1H-Pyrazol-3-yl)ethan-1-one: A Comprehensive Overview

The compound with CAS No. 20583-33-9, commonly referred to as 1-(1H-pyrazol-3-yl)ethan-1-one, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a pyrazole ring with a ketone group. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, contributes to the compound's stability and reactivity. The ketone group further enhances its functional versatility, making it a valuable building block in various chemical reactions and applications.

Recent studies have highlighted the importance of 1-(1H-pyrazol-3-yl)ethan-1-one in medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The molecule's ability to undergo nucleophilic addition and condensation reactions has been extensively utilized in the construction of complex heterocyclic frameworks. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes, which are key targets in cancer therapy.

From a synthetic perspective, 1-(1H-pyrazol-3-yl)ethan-1-one can be prepared via several routes, including the condensation of pyrazole derivatives with carbonyl compounds under appropriate conditions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic methods have further streamlined its synthesis, making it more efficient and environmentally friendly. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

The physical and chemical properties of 1-(1H-pyrazol-3-yl)ethan-1-one are well-documented. It exists as a crystalline solid with a melting point of approximately 95°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the pyrazole ring, making it suitable for applications in optoelectronics and sensor technologies.

In terms of applications, 1-(1H-pyrazol-3-yl)ethan-1-one has found utility in both academic research and industrial settings. In academia, it serves as a valuable model compound for studying heterocyclic chemistry and reaction mechanisms. In industry, it is employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role as a versatile building block has been underscored by its inclusion in several multi-component reaction protocols reported in recent literature.

Looking ahead, ongoing research continues to uncover new facets of this compound's potential. For instance, investigations into its photochemical properties are paving the way for its use in light-responsive materials. Additionally, computational studies are providing deeper insights into its electronic structure and reactivity at the molecular level. These advancements not only enhance our understanding of 1-(1H-pyrazol-3-yl)ethan-1-one but also open up new avenues for its application across diverse fields.

In conclusion, CAS No. 20583-33-9, or 1-(1H-pyrazol-3-yl)ethan-1-one, stands out as a pivotal molecule in contemporary organic chemistry. Its unique structure, coupled with its versatile reactivity and wide-ranging applications, positions it as an essential component in both research and industrial settings. As scientific exploration continues to evolve, this compound will undoubtedly remain at the forefront of innovative chemical developments.

20583-33-9 (1-(1H-pyrazol-3-yl)ethan-1-one) Related Products

- 518357-38-5(5-Ethyl-1H-pyrazole-3-carbaldehyde)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)

- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)

- 740789-42-8(2-Chloro-5-aminophenol)